molecular formula C14H19N3O2 B2605804 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034604-24-3

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2605804
CAS RN: 2034604-24-3
M. Wt: 261.325
InChI Key: FRXJBNSXRAHVCW-UHFFFAOYSA-N
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Description

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazole derivatives, including compounds similar to the specified chemical, are noted for their biological and pharmacological activities. A study by Golea Lynda (2021) highlights the synthesis and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles. These compounds displayed moderate antibacterial activity against various bacteria and moderate antioxidant activities. The synthesis of such compounds involves cyclocondensation, and their structures are elucidated using spectral analysis (Golea Lynda, 2021).

Applications in Organic Synthesis

  • The reaction of cyclopentadienyliron dicarbonyl dimer with certain derivatives produces cycloaddition products like pyrazines. This process, studied by H. Alper and T. Sakakibara (1979), is a pivotal reaction in organic synthesis, indicating the versatility of similar compounds in synthesizing complex structures (Alper & Sakakibara, 1979).

Novel Synthesis Methods

  • Research by Milad Taheri and R. Mohebat (2020) demonstrates a one-pot method for synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazin derivatives using nano catalysts under microwave irradiation. This showcases innovative methods in synthesizing derivatives of pyrazole, potentially including the chemical (Taheri & Mohebat, 2020).

Antimicrobial and Anticancer Potential

  • Katariya et al. (2021) explored novel biologically potent heterocyclic compounds for their potential as antimicrobial and anticancer agents. These compounds, including pyrazole derivatives, were effective against pathogenic strains and showed potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Anticancer Evaluations

  • A study by R. S. Gouhar and Eman M. Raafat (2015) on the synthesis of various compounds, including pyrazole derivatives, highlighted their evaluation as anticancer agents. This indicates the potential role of such compounds in cancer research (Gouhar & Raafat, 2015).

properties

IUPAC Name

oxolan-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(10-4-7-19-9-10)16-5-6-17-13(8-16)11-2-1-3-12(11)15-17/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJBNSXRAHVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone

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